Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

Catalog No.
S14320086
CAS No.
84258-70-8
M.F
C17H12S
M. Wt
248.3 g/mol
Availability
In Stock
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Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

CAS Number

84258-70-8

Product Name

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

IUPAC Name

6-methylnaphtho[2,1-b][1]benzothiole

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

InChI

InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3

InChI Key

WOQVFYLUIYFKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43

Benzo(b)naphtho(1,2-d)thiophene is an aromatic organic compound characterized by its complex fused ring structure, which includes both naphthalene and thiophene moieties. Its molecular formula is C16H10SC_{16}H_{10}S, with a molecular weight of 234.32 g/mol. This compound is notable for its sulfur heteroatom, which contributes to its unique chemical properties and biological activities. Benzo(b)naphtho(1,2-d)thiophene is classified as a polycyclic aromatic sulfur heterocycle and is often found in fossil fuels and products resulting from the incomplete combustion of organic materials .

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert sulfoxides back to the parent thiophene, typically utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions with halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Parent thiophene.
  • Substitution Products: Various substituted derivatives depending on the reagents used.

Research indicates that benzo(b)naphtho(1,2-d)thiophene exhibits significant biological activity, particularly in relation to its potential carcinogenicity. It has been shown to interact with metabolic pathways in the liver, where it is metabolized by liver microsomes . Additionally, studies have suggested that this compound may act as a ligand in biological systems, influencing enzyme inhibition and receptor binding activities. Its ability to induce aryl hydrocarbon receptor-mediated responses has also been noted, linking it to potential toxicological effects .

The synthesis of benzo(b)naphtho(1,2-d)thiophene typically involves multi-step procedures that include:

  • Cyclization Reactions: A common synthetic route involves the cyclization of appropriate precursors under specific conditions. This may be inspired by biodegradation processes or through Diels–Alder type dimerization reactions.
  • Industrial Production: Large-scale production often employs metal catalysts to facilitate cyclization reactions, optimizing yield and purity based on the desired application .

Benzo(b)naphtho(1,2-d)thiophene has diverse applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules with unique electronic properties.
  • Biology: Its potential as a ligand in enzyme inhibition studies makes it valuable for biological research.
  • Industry: The compound's fluorescence characteristics are beneficial in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Studies involving benzo(b)naphtho(1,2-d)thiophene have focused on its interactions within biological systems. It has been identified as a substrate for cytochrome P450 enzymes, indicating its role in metabolic processes. Furthermore, it has been implicated in various toxicological studies due to its carcinogenic potential when exposed to biological systems .

Benzo(b)naphtho(1,2-d)thiophene is unique due to its specific fused ring system and the presence of a sulfur atom. Here are some similar compounds for comparison:

Compound NameStructure TypeNotable Features
DibenzothiophenePolycyclic aromatic sulfur heterocycleSimpler structure; lacks naphthalene fusion
BenzothiopheneSmaller sulfur-containing aromatic compoundLess complex; fewer fused rings
Naphtho(2,1-b)thianaphtheneFused ring systemDifferent ring fusion positions
Benzo[b]benzo(4,5]thieno(2,3-d)thiopheneMore complex polycyclic structureContains additional fused rings
3,7-Dibromodibenzo[b,d]thiophenePolycyclic aromatic compoundContains bromine substituents
6,11-Dihydrodibenzo[b,e]thiepin-11-oneDihydro derivativeContains additional hydrogenation

These compounds share some chemical properties but differ significantly in their structural complexity and specific applications. Benzo(b)naphtho(1,2-d)thiophene's unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

248.06597156 g/mol

Monoisotopic Mass

248.06597156 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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